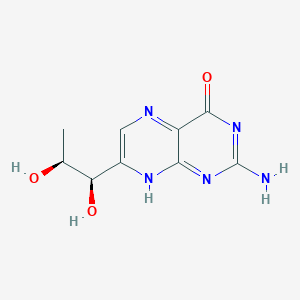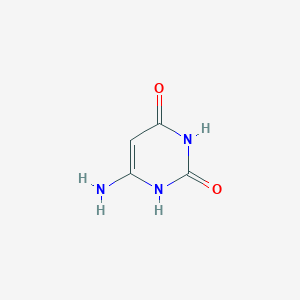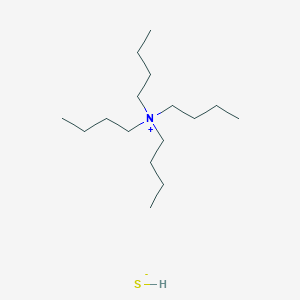
Tetrabutylammonium hydrogen sulfide
Descripción general
Descripción
Tetrabutylammonium hydrogen sulfide is a chemical compound used as a reagent for thiolation of 1,1-dichloroalkenes .
Synthesis Analysis
While specific synthesis methods for Tetrabutylammonium hydrogen sulfide were not found, it’s known that quaternary ammonium compounds, which Tetrabutylammonium hydrogen sulfide is a part of, are highly soluble in polar solvents due to their ionic nature .Molecular Structure Analysis
The molecular structure of Tetrabutylammonium hydrogen sulfide consists of a positively charged nitrogen atom surrounded by four butyl groups . The hydrogen sulfide part of the molecule carries a negative charge .Physical And Chemical Properties Analysis
Tetrabutylammonium hydrogen sulfide is a solid at room temperature . More specific physical and chemical properties were not found in the search results.Aplicaciones Científicas De Investigación
Phase-Transfer Catalyst
Tetrabutylammonium hydrogen sulfate is widely used in various fields of chemistry as a phase-transfer catalyst (PTC) . In this role, it facilitates the migration of a reactant from one phase into another where reaction can take place.
Ion-Pairing Reagent
It also serves as an ion-pairing reagent and is used as a mobile phase additive in High-Performance Liquid Chromatography (HPLC) . This helps in the separation, identification, and quantification of components in the mixture.
Synthesis of Triarylpyridines
This compound has been used in the synthesis of triarylpyridines . Triarylpyridines are important compounds in medicinal chemistry and materials science.
Synthesis of N-Monosubstituted α-Keto Amides
Tetrabutylammonium hydrogen sulfate plays a crucial role in the synthesis of N-monosubstituted α-keto amides . These compounds have significant biological activities and are used in the development of various drugs.
Synthesis of Cyclic and Acyclic β-Disubstituted, α,β-Unsaturated Ketones
It has been used in the synthesis of cyclic and acyclic β-disubstituted, α,β-unsaturated ketones . These compounds are key intermediates in the synthesis of a wide range of organic compounds.
Synthesis of 3-Alkylated Indoles
Tetrabutylammonium hydrogen sulfate is used in the synthesis of 3-alkylated indoles . Indoles are a class of organic compounds that are widely distributed in the natural world and have significant biological activities.
Electrotransport and Thermal Properties
The thermal properties and conductivity of Tetrabutylammonium hydrogen sulfate have been investigated . It is thermally stable up to 260 °C, followed by slow decomposition. The conductivity of this compound changes in a wide range, making it useful in various applications .
Synthesis of 1,2,3-Triazoles
This compound has been used in the synthesis of 1,2,3-triazoles . Triazoles are a class of organic compounds that have a five-membered ring of two carbon atoms and three nitrogen atoms. They are used in a wide range of applications from medicinal chemistry to material science.
Safety and Hazards
Mecanismo De Acción
Target of Action
Tetrabutylammonium hydrogen sulfide is a quaternary ammonium compound . It is known to interact with various targets, including sensory neurons . Hydrogen sulfide (H2S), a well-established member of the gasotransmitter family, is involved in a variety of physiological functions, including pro-nociceptive action in the sensory system .
Mode of Action
The compound’s interaction with its targets results in various changes. For instance, H2S activates sensory neurons . The molecular targets of H2S action in trigeminal (TG) nociception, implicated in migraine, remains controversial . Both TRPV1 and TRPA1 receptors play a role in the pro-nociceptive action of H2S in peripheral TG nerve endings in meninges and in somas of TG neurons .
Biochemical Pathways
The affected pathways and their downstream effects are complex. H2S is involved in the regulation of a great variety of physiological functions, including nociception and inflammation . The activation of TRPV1 and TRPA1 receptors by H2S during neuro-inflammation conditions contributes to the nociceptive firing in primary afferents underlying migraine pain .
Pharmacokinetics
The compound is known to be highly soluble in polar solvents . The solubility and thermal properties of quaternary ammonium compounds depend markedly on the R-group chain length, and, as for other chemical compounds, of crystal structure .
Result of Action
The molecular and cellular effects of the compound’s action are diverse. For instance, the activation of TRPV1 and TRPA1 receptors by H2S during neuro-inflammation conditions contributes to the nociceptive firing in primary afferents underlying migraine pain .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. Tetrabutylammonium hydrogen sulfate is thermally stable up to 260 °C, followed by slow decomposition . The most important factors affecting the conductivity of the compound are structural characteristics, the nature of the bonding of sulfate tetrahedra, and the energy of hydrogen bonds .
Propiedades
IUPAC Name |
sulfanide;tetrabutylazanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H36N.H2S/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;/h5-16H2,1-4H3;1H2/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMVCMHXBGWPOTF-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[N+](CCCC)(CCCC)CCCC.[SH-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H37NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tetrabutylammonium hydrogen sulfide | |
CAS RN |
84030-21-7 | |
| Record name | 1-Butanaminium, N,N,N-tributyl-, sulfide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=84030-21-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetrabutylammonium hydrogen sulphide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084030217 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetrabutylammonium hydrogen sulphide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.074.333 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



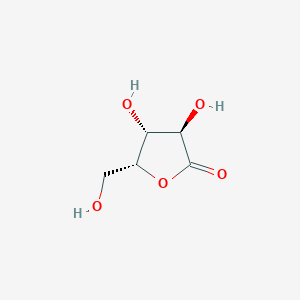
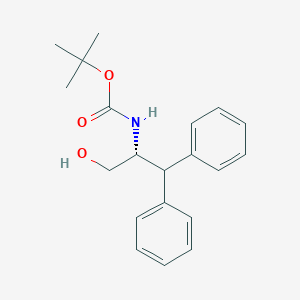



![4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B119739.png)



